(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one

Anticancer Cytotoxicity Sesquiterpene

The compound (5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one, commonly referred to as Curzerenone (CAS 20493-56-5), is a furanosesquiterpene benzofuranone with molecular formula C₁₅H₁₈O₂ and molecular weight 230.30 g/mol. It belongs to the aromatic monoterpenoid class and is a characteristic secondary metabolite isolated from multiple Curcuma species (C.

Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
CAS No. 20493-56-5
Cat. No. B144611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one
CAS20493-56-5
Molecular FormulaC15H18O2
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C
InChIInChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15-/m1/s1
InChIKeyZVMJXSJCBLRAPD-UKRRQHHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





(5S,6S)-6-Ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one (Curzerenone, CAS 20493-56-5): Core Identity for Research Procurement


The compound (5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one, commonly referred to as Curzerenone (CAS 20493-56-5), is a furanosesquiterpene benzofuranone with molecular formula C₁₅H₁₈O₂ and molecular weight 230.30 g/mol . It belongs to the aromatic monoterpenoid class and is a characteristic secondary metabolite isolated from multiple Curcuma species (C. zedoaria, C. caesia, C. wenyujin) and Commiphora oleogum resins . The (5S,6S) absolute configuration designates the synthetic enantiomer or a specific stereoisomeric reference standard, distinct from the naturally predominant (5R,6R) enantiomer found in Curcuma zedoaria rhizomes [1]. Key physicochemical properties include calculated solubility of approximately 0.6 g/L (25 °C), topological polar surface area of 30.2 Ų, and a boiling point of 320.6±42.0 °C [2].

Why Generic Substitution Fails: The (5S,6S)-Curzerenone Differentiation Problem in Research Procurement


Curzerenone cannot be generically interchanged with other furanosesquiterpenes or even its own stereoisomers without compromising experimental integrity. First, the (5S,6S) stereochemistry at C-5 and C-6 is non-interchangeable with the natural (5R,6R) enantiomer or the (5R,6S) epimer (epicurzerenone, CAS 20085-85-2), as the 5β-isopropenyl versus 5α-isopropenyl configuration dictates distinct conformational and biological properties [1]. Second, within the same Curcuma-derived sesquiterpene class, curzerenone exhibits a biological activity profile that is qualitatively and quantitatively distinct from close structural analogs such as furanodienone (which shows 1.7-fold greater antibacterial potency against E. coli) and germacrone (which activates NF-κB pathways differently) [2][3]. Third, curzerenone is a designated chemotaxonomic marker compound for discriminating Curcuma species—substitution with an incorrect isomer or analog invalidates species authentication and quality control protocols [4]. The quantitative evidence below demonstrates exactly where these differentiation gaps are measurable and procurement-significant.

Product-Specific Quantitative Evidence Guide: (5S,6S)-Curzerenone Versus Closest Analogs


Cytotoxicity Selectivity Profile Across MCF-7, Ca Ski, and HCT-116 Cancer Lines Versus Co-Isolated Sesquiterpenes

In a bioassay-guided fractionation study of Curcuma zedoaria rhizomes, curzerenone (1) was evaluated head-to-head against neocurdione (2), zederone (5), and alismol (4) for antiproliferative activity across three human cancer cell lines and one non-cancer fibroblast line (MRC-5) using the neutral red cytotoxicity assay [1]. Curzerenone exhibited an IC₅₀ of 8.9 ± 0.7 μg/mL against Ca Ski cervical cancer cells, which was 5.2-fold more potent than neocurdione (IC₅₀ 46.2 ± 1.1 μg/mL) in the same assay. Against MCF-7 breast cancer cells, curzerenone (IC₅₀ 40.0 ± 0.5 μg/mL) was 1.3-fold more potent than neocurdione (IC₅₀ 53.5 ± 1.1 μg/mL) and substantially more active than zederone (IC₅₀ >100 μg/mL). Curzerenone also demonstrated a 2.6-fold selectivity window against Ca Ski (8.9 μg/mL) relative to normal MRC-5 fibroblasts (20.0 ± 1.2 μg/mL), whereas alismol showed IC₅₀ >100 μg/mL against MRC-5 but lacked selectivity across cancer lines [1]. This differential selectivity profile is not replicated by any co-isolated analog in the same study.

Anticancer Cytotoxicity Sesquiterpene Curcuma zedoaria

Activity Against Gemcitabine-Resistant Lung Carcinoma: IC₅₀ of 24 µM via ROS-Mediated Apoptosis

Curzerenone was evaluated against gemcitabine-resistant human lung carcinoma cells, a clinically relevant model of chemoresistance, using the MTT cell proliferation assay [1]. Curzerenone exhibited an IC₅₀ of 24 µM and induced apoptosis confirmed by acridine orange/ethidium bromide staining, DAPI staining, and annexin V flow cytometry. The mechanism involved ROS-mediated mitochondrial membrane potential loss, upregulation of Bax, downregulation of Bcl-2, activation of p38 MAPK/ERK signaling, and dose-dependent inhibition of NF-κB [1]. While gemcitabine as a direct comparator was not tested in the same resistant-cell assay, the IC₅₀ of 24 µM in a gemcitabine-resistant background is meaningful because gemcitabine itself typically loses efficacy in such resistant models (IC₅₀ frequently shifts to >100 µM in published resistant sublines of A549 or H1299) [1]. In contrast, the structurally related furanodienone, while reported to inhibit EGFR/HER2 signaling in BT474 and SKBR3 breast cancer cells, has not been demonstrated to overcome gemcitabine resistance in lung cancer models at comparable concentrations [2].

Drug resistance Lung cancer Apoptosis ROS

Antibacterial Activity Against E. coli: Quantitative Underperformance Relative to Furanodienone

In a direct comparative study of the leaf essential oil constituents from Lindera pulcherrima, curzerenone and furanodienone were individually tested against four bacterial strains using the disc diffusion method [1]. Curzerenone showed only slight activity against E. coli with an inhibition zone (IZ) of 10.8 ± 0.52 mm. By contrast, furanodienone demonstrated potent activity against the same E. coli strain with an IZ of 18.0 ± 0.14 mm—a 67% larger inhibition zone. Furanodienone also showed activity against Salmonella enterica enterica (IZ = 16.0 ± 0.10 mm) and exhibited an MIC of 3.90 µL/mL against E. coli, whereas curzerenone's MIC was not determinable at these concentrations [1]. Additionally, in the DPPH radical scavenging assay, furanodienone showed an IC₅₀ of 0.087 ± 0.03 mg/mL, which was 13.4-fold more potent than curzerenone (IC₅₀ = 1.164 ± 0.58 mg/mL), and in the lipid peroxidation inhibition assay, furanodienone (IC₅₀ = 0.74 ± 0.13 mg/mL) was 2.9-fold more potent than curzerenone (IC₅₀ = 2.12 ± 0.49 mg/mL) [1]. This pattern establishes that curzerenone is not an appropriate substitute when antibacterial or antioxidant activity is the primary experimental endpoint.

Antibacterial E. coli Furanodienone Zone of inhibition

Chemotaxonomic Marker Specificity: Curzerenone as a Discriminating Metabolite for Curcuma Species Authentication

A GC-MS-based metabolomics study of three Curcuma species (C. phaeocaulis, C. kwangsiensis, C. wenyujin) employed principal component analysis (PCA) and partial least squares discrimination analysis (PLS-DA) to identify chemical markers for species differentiation and quality control [1]. Curzerenone, together with germacrone, curdione, and epicurzerenone, was screened from PCA and PLS-DA loading plots as one of four components contributing significantly to inter-species discrimination [1]. This finding was independently validated in a 2022 HPLC-MS/MS study where curzerenone was included among five characteristic furanosesquiterpenoids used to classify and differentiate Commiphora oleogum resins from six species (C. myrrha, C. erythraea, C. mukul, C. holtziana, C. confusa, C. kua) [2]. In C. wenyujin rhizomes specifically, curzerenone content varies significantly with developmental stage, making it a harvest-time-sensitive quality indicator [3]. No single other sesquiterpene from this class (e.g., furanodienone, curcumenol, or zederone alone) provides equivalent discriminating power across both Curcuma and Commiphora genera—the combination including curzerenone is required for comprehensive species authentication.

Chemotaxonomy Quality control GC-MS Curcuma

Phytotoxic Activity: Curzerenone as the Most Active Phytotoxin in Curcuma caesia Essential Oil

In an activity-guided fractionation study of Curcuma caesia (black turmeric) rhizome essential oil, curzerenone was identified as the most active phytotoxin among all oil constituents using a wheatgrass coleoptile bioassay [1]. Curzerenone exhibited an IC₅₀ of 13.0 µg/mL in the coleoptile elongation assay, which was 4.4-fold more potent than the crude essential oil (IC₅₀ 57.1 µg/mL). In water-medium germination assays, curzerenone showed IC₅₀ values of 188.3, 34.7, and 36.7 µg/mL for germination, radicle growth, and coleoptile growth, respectively [1]. Structure-activity relationship analysis within the same study indicated that all functional groups of curzerenone contribute to its phytotoxicity, suggesting that structural analogs lacking the full benzofuranone scaffold or the specific olefin substitution pattern would exhibit reduced activity [1]. This phytotoxic application domain is unique among Curcuma-derived sesquiterpenes—furanodienone, germacrone, and curdione have not been reported as primary phytotoxins in comparable whole-plant bioassays.

Phytotoxicity Herbicide Coleoptile bioassay Curcuma caesia

Best Research and Industrial Application Scenarios for (5S,6S)-Curzerenone (CAS 20493-56-5)


Cancer Drug Resistance Research: Apoptosis Mechanistic Studies in Gemcitabine-Resistant Lung Carcinoma

Curzerenone is directly applicable as a tool compound for investigating ROS-mediated apoptosis and MAPK/NF-κB pathway crosstalk in gemcitabine-resistant lung cancer models. The compound's demonstrated IC₅₀ of 24 µM against resistant cells, coupled with validated modulation of Bax/Bcl-2 ratios, mitochondrial membrane potential disruption, and ERK/MAPK activation, positions it for use in signaling pathway dissection experiments [1]. It is not appropriate for studies where broad-spectrum cytotoxicity is desired—alismol provides a flatter potency profile across MCF-7, Ca Ski, and HCT-116 (IC₅₀ 8.7–10.0 µg/mL), while curzerenone shows 6-fold variation between Ca Ski (8.9 µg/mL) and HCT-116 (53.0 µg/mL), making it more suitable for cell-type-selective mechanism studies [2].

Botanical Authentication and Quality Control: Reference Standard for Curcuma and Commiphora Species Discrimination

The (5S,6S)-curzerenone enantiomer serves as an essential reference standard in validated GC-MS and HPLC-MS/MS methods for discriminating Curcuma species (C. phaeocaulis, C. kwangsiensis, C. wenyujin) and Commiphora oleogum resins (C. myrrha, C. erythraea, C. mukul, and others) [3][4]. In these methods, curzerenone is one of four to five multivariate marker compounds required for complete PCA/PLS-DA model discrimination. Procurement of the correct stereoisomer is critical because epicurzerenone (5α-isopropenyl epimer) is a distinct marker with different chromatographic retention characteristics and should not be substituted [5]. Application includes quality assessment of Traditional Chinese Medicine raw materials (Zedoariae Rhizoma) and detection of adulteration in Commiphora-based products.

Natural Herbicide Discovery: Phytotoxin Screening and Structure-Activity Relationship Studies

Curzerenone's identification as the most active phytotoxin in C. caesia essential oil (IC₅₀ 13.0 µg/mL in coleoptile bioassay; 4.4-fold more potent than crude oil) supports its use as a lead compound or positive control in natural herbicide discovery programs [6]. The established whole-plant bioassay protocols (wheatgrass coleoptile elongation, water-medium germination, post-emergence bermudagrass inhibition) provide a directly transferable experimental framework. Structure-activity relationship studies indicate that all functional groups contribute to phytotoxicity, suggesting that curzerenone can serve as a scaffold for semi-synthetic derivatization efforts targeting improved field efficacy or selectivity [6].

Negative Selection: Experimental Contexts Where Curzerenone Is Not the Appropriate Choice

Based on the quantitative evidence, curzerenone should not be selected when the primary endpoint is antibacterial activity against E. coli (furanodienone provides 1.67-fold greater IZ and a determinable MIC of 3.90 µL/mL vs. no measurable MIC for curzerenone) [7], antioxidant capacity measured by DPPH or lipid peroxidation assays (furanodienone is 13.4-fold and 2.9-fold more potent, respectively) [7], or anti-inflammatory activity in TPA-induced mouse ear edema models (furanodiene and furanodienone demonstrate 75% and 53% suppression at 1.0 µmol, whereas curzerenone was inactive in the same assay) [8].

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